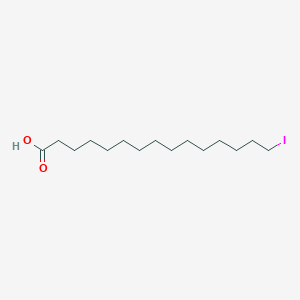

15-Iodopentadecanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

71736-22-6 |

|---|---|

Molecular Formula |

C15H29IO2 |

Molecular Weight |

368.29 g/mol |

IUPAC Name |

15-iodopentadecanoic acid |

InChI |

InChI=1S/C15H29IO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18) |

InChI Key |

MSLBDNQKDOUYDH-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCI)CCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 15-Iodopentadecanoic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

15-Iodopentadecanoic acid is a long-chain fatty acid that has garnered significant interest in the scientific and medical communities, primarily as a diagnostic imaging agent for assessing myocardial metabolism. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its use in cardiac imaging. The information is intended for researchers, scientists, and professionals involved in drug development and diagnostics.

Chemical and Physical Properties

This compound is a synthetic fatty acid analog where an iodine atom is incorporated at the terminal (omega) position of the pentadecanoic acid carbon chain. This modification, particularly with a radioactive isotope of iodine, allows for non-invasive imaging of fatty acid uptake and metabolism in various tissues, most notably the heart.

| Property | Value | Reference |

| Chemical Formula | C15H29IO2 | |

| Molecular Weight | 368.29 g/mol | |

| CAS Number | 80479-93-2 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a precursor long-chain dicarboxylic acid. The following is a generalized protocol based on documented synthetic routes.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pentadecanedioic acid

-

Methanol

-

Sulfuric acid (catalyst)

-

Sodium borohydride

-

Hydrobromic acid

-

Glacial acetic acid

-

Sodium iodide

-

Acetone

-

Appropriate organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Methodology:

-

Esterification: Pentadecanedioic acid is first converted to its dimethyl ester. This is typically achieved by refluxing the diacid in methanol with a catalytic amount of sulfuric acid. The reaction is monitored until completion, after which the excess methanol is removed under reduced pressure.

-

Selective Reduction: The dimethyl pentadecanoate is then selectively reduced to 15-hydroxypentadecanoic acid methyl ester. This can be accomplished using a reducing agent like sodium borohydride in an appropriate solvent. The reaction conditions are controlled to favor the reduction of one ester group.

-

Hydrolysis: The resulting hydroxy ester is hydrolyzed to 15-hydroxypentadecanoic acid using a base, such as sodium hydroxide, followed by acidification.

-

Halogenation (Bromination): The 15-hydroxypentadecanoic acid is then converted to 15-bromopentadecanoic acid. This is often done by reacting it with a mixture of hydrobromic acid and glacial acetic acid under reflux.[2]

-

Iodination (Finkelstein Reaction): Finally, this compound is synthesized from 15-bromopentadecanoic acid via a Finkelstein reaction. This involves treating the bromo-acid with sodium iodide in a solvent like acetone, which drives the reaction towards the formation of the iodo-substituted product.[2]

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography to yield pure this compound.

Application in Myocardial Imaging

The most prominent application of this compound is in nuclear cardiology, where its radioiodinated form, typically with Iodine-123 (¹²³I), is used as a tracer for Single Photon Emission Computed Tomography (SPECT) imaging. The resulting radiopharmaceutical, often referred to as ¹²³I-15-(p-iodophenyl)pentadecanoic acid (IPPA) or its methylated analog ¹²³I-BMIPP, allows for the visualization and quantification of myocardial fatty acid uptake and metabolism.

Myocardial Fatty Acid Metabolism

Under normal physiological conditions, the heart predominantly relies on the beta-oxidation of long-chain fatty acids for its energy production.[3][4] In pathological states such as ischemia, this metabolic preference shifts towards glucose utilization. This metabolic switch forms the basis for the diagnostic utility of radiolabeled fatty acid analogs.

dot

Caption: Metabolic fate of fatty acids in cardiomyocytes.

Experimental Protocol: Myocardial SPECT Imaging with ¹²³I-BMIPP

Objective: To assess myocardial viability in patients with coronary artery disease.

Materials:

-

¹²³I-labeled 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (¹²³I-BMIPP)

-

SPECT gamma camera

-

Standard patient monitoring equipment

Methodology:

-

Patient Preparation: Patients are typically instructed to fast for at least 4 hours prior to the study to increase myocardial fatty acid uptake.

-

Tracer Administration: A dose of ¹²³I-BMIPP (typically 111-222 MBq) is administered intravenously at rest.

-

Image Acquisition:

-

Early Imaging: SPECT images are acquired approximately 15-30 minutes after tracer injection to assess initial myocardial uptake, which reflects regional blood flow and fatty acid extraction.

-

Delayed Imaging: A second set of SPECT images is acquired 2-4 hours after injection. The tracer distribution in these images reflects myocardial retention and metabolism of the fatty acid analog.

-

-

Image Analysis:

-

The myocardial images are typically reconstructed in short-axis, long-axis, and horizontal long-axis views.

-

The uptake of ¹²³I-BMIPP is assessed visually and semi-quantitatively in different myocardial segments.

-

A "mismatch" pattern, where there is reduced tracer uptake in a region with preserved blood flow (as determined by a perfusion agent like Thallium-201 or Technetium-99m sestamibi), is indicative of ischemic but viable myocardium. This is because ischemic cells switch from fatty acid to glucose metabolism, thus showing reduced uptake of the fatty acid analog but preserved viability.

-

dot

Caption: Workflow for a typical cardiac SPECT imaging study.

Quantitative Data from Clinical Studies

The following table summarizes representative quantitative data from studies using radiolabeled this compound analogs for myocardial imaging.

| Parameter | Ischemic Myocardium | Non-ischemic Myocardium | p-value |

| Myocardial Uptake of 9-MPA (%) | 58.2 ± 14.2 | 91.9 ± 6.5 | <0.0001 |

| Clearance of 9-MPA (%) | 10.2 ± 11.7 | 19.1 ± 5.9 | <0.01 |

Data adapted from a study on 123I-15-(p-iodophenyl)-9-R,S-methylpentadecanoic acid (9-MPA) in acute coronary syndrome.

Conclusion

This compound, particularly in its radiolabeled forms, is a valuable tool for the non-invasive assessment of myocardial fatty acid metabolism. Its ability to differentiate between viable and non-viable heart tissue in ischemic conditions provides crucial information for clinical decision-making. The synthesis of this compound, while multi-stepped, is well-documented, allowing for its continued use and further research in the field of cardiac diagnostics and drug development. This guide provides a foundational understanding for professionals in the field to appreciate and potentially utilize this important molecule in their work.

References

- 1. 15-(4-IODOPHENYL)PENTADECANOIC ACID | 80479-93-2 [chemicalbook.com]

- 2. CN102816142A - Synthesis method for pentadecanoicacid - Google Patents [patents.google.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Myocardial fatty acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 15-Iodopentadecanoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Iodopentadecanoic acid is a halogenated derivative of the saturated fatty acid, pentadecanoic acid. This guide provides a comprehensive overview of its chemical structure, and physicochemical properties, and explores its primary application as a tracer in myocardial metabolism studies. Due to the limited availability of direct data for this compound, this document leverages information from its closely related and extensively studied analog, 15-(p-iodophenyl)pentadecanoic acid (IPPA), to infer potential characteristics and experimental utility. This guide also touches upon the known biological roles of its parent compound, pentadecanoic acid, to provide a broader context for its potential physiological significance.

Chemical Structure and Properties

This compound is a 15-carbon long-chain fatty acid with an iodine atom substituted at the terminal (omega) position.

Chemical Structure:

While specific, experimentally determined quantitative data for this compound is scarce in publicly available literature, the properties of its parent compound, pentadecanoic acid, and its phenyl analog, 15-(p-iodophenyl)pentadecanoic acid, are summarized below to provide an estimation of its characteristics.

Table 1: Physicochemical Properties of Pentadecanoic Acid and Related Compounds

| Property | Pentadecanoic Acid | 15-(p-iodophenyl)pentadecanoic acid (IPPA) | This compound (Predicted) |

| Chemical Formula | C15H30O2 | C21H33IO2 | C15H29IO2 |

| Molecular Weight | 242.40 g/mol | 444.39 g/mol | 368.28 g/mol |

| Melting Point | 52.3 °C | Data not readily available | Likely a solid at room temperature with a melting point higher than pentadecanoic acid due to the heavier iodine atom. |

| Boiling Point | 338.7 °C | Data not readily available | Expected to have a high boiling point. |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform. | Soluble in organic solvents. | Expected to be insoluble in water and soluble in organic solvents. |

Spectroscopic Data:

-

¹H NMR: A triplet around 3.2 ppm corresponding to the methylene protons adjacent to the iodine atom (-CH₂-I), a triplet around 2.3 ppm for the methylene protons adjacent to the carboxyl group (-CH₂-COOH), a broad singlet for the carboxylic acid proton (-COOH), and a large multiplet between 1.2 and 1.7 ppm for the remaining methylene protons.

-

¹³C NMR: A signal at a low field for the carbonyl carbon, a signal for the carbon attached to iodine, and a series of signals in the aliphatic region for the other methylene carbons.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and characteristic fragmentation patterns including the loss of an iodine atom and fragments corresponding to the aliphatic chain.

Synthesis and Radiolabeling

The synthesis of radioiodinated fatty acids is a critical process for their use in diagnostic imaging. While a specific protocol for this compound is not detailed in the available literature, a general approach can be inferred from the synthesis of similar compounds like 15-(p-iodophenyl)pentadecanoic acid.

General Synthesis Approach:

The synthesis typically involves the preparation of a suitable precursor molecule that can be readily iodinated. For this compound, this would likely involve the synthesis of 15-hydroxypentadecanoic acid or 15-bromopentadecanoic acid, followed by a nucleophilic substitution reaction to introduce the iodine atom. For radiolabeling, a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) is used.

Experimental Protocol: Synthesis of a Radioiodinated Fatty Acid Analog (Illustrative)

The following is a generalized protocol based on the synthesis of radioiodinated fatty acid analogs. Note: This is not a direct protocol for this compound and would require optimization.

Objective: To synthesize a ¹²⁵I-labeled long-chain fatty acid.

Materials:

-

15-bromopentadecanoic acid (precursor)

-

Sodium [¹²⁵I]iodide

-

Dimethylformamide (DMF)

-

Crown ether (e.g., 18-crown-6)

-

Heating apparatus

-

Thin-layer chromatography (TLC) system

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Dissolve 15-bromopentadecanoic acid in anhydrous DMF.

-

Add sodium [¹²⁵I]iodide and a catalytic amount of crown ether to the reaction mixture. The crown ether helps to solubilize the iodide salt and enhance its nucleophilicity.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for a specified period (e.g., 1-2 hours).

-

Monitor the progress of the reaction using TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the crude product using HPLC to isolate the [¹²⁵I]this compound.

-

Confirm the identity and purity of the final product using appropriate analytical techniques.

Diagram: General Workflow for Radiosynthesis

Caption: General workflow for the synthesis of a radioiodinated fatty acid.

Biological Activity and Applications

The primary application of this compound and its analogs is as a tracer for studying myocardial fatty acid metabolism. Fatty acids are the primary energy source for the heart, and alterations in their metabolism are associated with various cardiovascular diseases.

Myocardial Fatty Acid Uptake Studies:

Radioiodinated fatty acids are taken up by cardiomyocytes in a manner analogous to natural fatty acids. Their distribution and clearance from the myocardium can be monitored using imaging techniques like Single Photon Emission Computed Tomography (SPECT), providing valuable information about regional blood flow and metabolic function.

Studies with the analog 15-(p-iodophenyl)pentadecanoic acid (IPPA) have shown that it is taken up by the heart and undergoes β-oxidation, although at a slower rate than native fatty acids. The iodine atom allows for external detection without significantly altering the molecule's biological behavior in terms of uptake and initial metabolic steps.

Experimental Protocol: Evaluation of Myocardial Uptake in an Animal Model (Illustrative)

Objective: To assess the myocardial uptake of a radioiodinated fatty acid in a rat model.

Materials:

-

Radioiodinated this compound (or analog)

-

Anesthetized rats

-

Gamma counter

-

Surgical instruments for tissue harvesting

Procedure:

-

Administer a known amount of the radioiodinated fatty acid to the rats via tail vein injection.

-

At various time points post-injection (e.g., 5, 15, 30, 60 minutes), euthanize a subset of the animals.

-

Excise the hearts and other organs of interest (e.g., blood, liver, muscle).

-

Weigh the tissue samples.

-

Measure the radioactivity in each tissue sample using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

-

Analyze the data to determine the kinetics of uptake and clearance from the heart.

Diagram: Experimental Workflow for Myocardial Uptake Study

Caption: Workflow for evaluating myocardial uptake of a radiotracer.

Potential Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been elucidated, the biological activities of its parent compound, pentadecanoic acid (C15:0), offer insights into its potential cellular effects. Pentadecanoic acid has been shown to have several beneficial effects, including anti-inflammatory, anti-fibrotic, and metabolism-regulating properties.

Key Signaling Molecules Potentially Influenced:

-

AMP-activated protein kinase (AMPK): Pentadecanoic acid is known to activate AMPK, a central regulator of cellular energy homeostasis. AMPK activation promotes glucose uptake and fatty acid oxidation.

-

Mammalian target of rapamycin (mTOR): Pentadecanoic acid has been shown to inhibit the mTOR pathway, which is involved in cell growth, proliferation, and survival. mTOR inhibition is a target for various therapeutic interventions, including cancer and aging.

Diagram: Potential Signaling Pathways Influenced by Pentadecanoic Acid

Caption: Potential signaling pathways affected by pentadecanoic acid.

Conclusion

This compound holds potential as a valuable research tool, particularly in the field of cardiac imaging and metabolic studies. While direct experimental data for this specific compound is limited, the extensive research on its analog, 15-(p-iodophenyl)pentadecanoic acid, provides a strong foundation for its application as a tracer for fatty acid uptake and metabolism. Furthermore, the known biological activities of its parent compound, pentadecanoic acid, suggest that this compound and its derivatives could be of interest in broader pharmacological and drug development contexts. Further research is warranted to fully characterize the physicochemical properties and biological activities of this compound to unlock its full potential in scientific and clinical research.

Synthesis of Radioiodinated 15-Iodopentadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and quality control of radioiodinated 15-iodopentadecanoic acid (15-IPPA), a key radiopharmaceutical for myocardial imaging. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the underlying chemical pathways and workflows.

Introduction

Radioiodinated long-chain fatty acids, such as this compound, are valuable tools in nuclear medicine for the assessment of myocardial fatty acid metabolism.[1][2] The introduction of a gamma-emitting iodine isotope, such as Iodine-123 or Iodine-131, allows for non-invasive imaging of fatty acid uptake and utilization by the heart muscle using Single Photon Emission Computed Tomography (SPECT).[1] Alterations in myocardial fatty acid metabolism are associated with various cardiac pathologies, including ischemia and cardiomyopathy. This guide focuses on the chemical synthesis of this important diagnostic agent.

Synthesis Methodologies

The introduction of a radioiodine atom onto the pentadecanoic acid backbone can be achieved through two primary methods: isotopic exchange and electrophilic substitution. The choice of method often depends on the desired specific activity, the availability of precursors, and the radioisotope being used.

Isotopic Exchange

Isotopic exchange is a direct method where a non-radioactive iodine atom in this compound is swapped with a radioactive iodine isotope. This method is particularly suitable for producing radioiodinated compounds when the corresponding non-radioactive iodinated precursor is readily available. A significant advantage of this method is the straightforward nature of the reaction. However, it typically results in products with lower specific activity as it is a reversible process and involves the presence of a large excess of the non-radioactive precursor.

Electrophilic Substitution

Electrophilic substitution is a versatile method for radioiodination, particularly for producing no-carrier-added (NCA) radiopharmaceuticals with high specific activity.[3] This approach involves the reaction of a precursor molecule, such as 15-phenylpentadecanoic acid, with an electrophilic radioiodine species. A common and highly efficient variation is iododeostannylation, where a trialkyltin-substituted precursor is reacted with radioiodide in the presence of an oxidizing agent.[3] This method offers high radiochemical yields and regioselectivity.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis and purification of radioiodinated this compound.

Synthesis of Precursors

The synthesis of the precursor 15-phenylpentadecanoic acid can be achieved through a multi-step process, as exemplified by the synthesis of the closely related 15-phenyl-3-(R,S)-methylpentadecanoic acid.[4] A common route involves the Friedel-Crafts acylation of a suitable aromatic compound, followed by a Wolff-Kishner or Clemmensen reduction to yield the long-chain fatty acid.

Radioiodination Procedures

This protocol is adapted from a general method for radioiodination via isotope exchange in a pivalic acid melt.[5]

Materials:

-

This compound

-

Sodium iodide (NaI) in the desired radioisotope (e.g., Na¹²⁵I)

-

Pivalic acid

-

Reaction vial (e.g., a sealed glass ampoule)

Procedure:

-

In a reaction vial, combine this compound and the desired amount of radioactive sodium iodide.

-

Add pivalic acid to the vial to serve as a molten solvent.

-

Seal the reaction vial under vacuum.

-

Heat the reaction mixture to 155°C in a heating block or oil bath.

-

Maintain the temperature for 1 hour to allow for isotopic exchange.

-

After 1 hour, remove the vial from the heat source and allow it to cool to room temperature.

-

The crude product is then ready for purification.

This protocol is based on the general principles of iododeostannylation for aromatic compounds.[3]

Materials:

-

Methyl 15-(4-trimethylstannylphenyl)pentadecanoate (precursor)

-

Sodium iodide (NaI) in the desired radioisotope (e.g., Na¹²³I)

-

Oxidizing agent (e.g., Chloramine-T, Iodogen)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Reaction vial

Procedure:

-

Prepare a solution of the oxidizing agent (e.g., Iodogen coated on the reaction vial or a fresh solution of Chloramine-T).

-

Add the radioactive sodium iodide solution to the reaction vial.

-

Introduce the precursor, methyl 15-(4-trimethylstannylphenyl)pentadecanoate, dissolved in a suitable organic solvent (e.g., ethanol).

-

Allow the reaction to proceed at room temperature for a specified time (typically 15-30 minutes).

-

Quench the reaction by adding a reducing agent (e.g., sodium metabisulfite solution).

-

The crude product is then subjected to purification to remove unreacted radioiodide and byproducts.

Purification and Quality Control

Purification of the radioiodinated product is crucial to remove unreacted radioiodide and other impurities. High-performance liquid chromatography (HPLC) is the method of choice for purification, while thin-layer chromatography (TLC) is commonly used for rapid quality control.

HPLC Purification

Typical HPLC Conditions:

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 10 µm) |

| Mobile Phase | Acetonitrile/Water/Acetic Acid gradient |

| Flow Rate | 2-4 mL/min |

| Detection | UV detector (e.g., at 254 nm) and a radioactivity detector |

Radio-TLC for Quality Control

Typical Radio-TLC Conditions:

| Parameter | Value |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | A mixture of organic solvents, e.g., Hexane:Ethyl Acetate:Acetic Acid (90:10:1 v/v/v) |

| Visualization | UV light (254 nm) and a radio-TLC scanner |

The radiochemical purity is determined by the ratio of the radioactivity of the product spot to the total radioactivity on the TLC plate. The retention factor (Rf) value is a key parameter for identifying the product. The Rf value is inversely related to the polarity of the compound; more polar compounds have lower Rf values.[6]

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of radioiodinated this compound and related compounds.

Table 1: Comparison of Radioiodination Methods

| Method | Precursor | Radioisotope | Typical Radiochemical Yield | Typical Specific Activity | Reference |

| Isotopic Exchange | This compound | ¹²⁵I | 55-99% | >700 Ci/mmol | [5] |

| Electrophilic Substitution (Iododeostannylation) | 15-(p-trimethylstannylphenyl)pentadecanoic acid | ¹²³I | High (typically >90%) | High (no-carrier-added) | [3] |

Table 2: Radio-TLC and HPLC Data for Quality Control

| Compound | TLC Mobile Phase | Typical Rf Value | HPLC Column | Typical Retention Time |

| This compound | Hexane:Ethyl Acetate:Acetic Acid (90:10:1) | 0.4 - 0.6 | C18 Reversed-Phase | Varies with gradient |

| Free Radioiodide (I⁻) | Same as above | ~0.0 | C18 Reversed-Phase | Early eluting peak |

Visualizations

The following diagrams illustrate the key workflows and chemical transformations described in this guide.

Caption: General workflow for the synthesis of radioiodinated this compound.

Caption: Isotopic exchange reaction for radioiodination.

Caption: Electrophilic substitution via iododeostannylation.

References

- 1. Radioiodinated 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid: a useful new agent to evaluate myocardial fatty acid uptake | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. Radioiodinated fatty acids for myocardial imagine: effects on chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [123I]-β-Methyl iodophenyl-pentadecanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Radioiodination via isotope exchange in pivalic acid | CoLab [colab.ws]

- 6. chem.libretexts.org [chem.libretexts.org]

The Cellular Gateway: Unraveling the Uptake Mechanism of 15-Iodopentadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Iodopentadecanoic acid (15-IPA) is a halogenated fatty acid that has garnered interest in biomedical research, particularly as a tracer for myocardial metabolism. Understanding its mechanism of cellular uptake is crucial for its application in diagnostic imaging and for the development of novel therapeutic agents that target fatty acid metabolism. This technical guide synthesizes the current understanding of how 15-IPA traverses the cell membrane, drawing upon evidence from studies of similar long-chain fatty acid analogs. While direct, comprehensive studies on 15-IPA are limited, a robust model of its uptake can be constructed by examining the well-established pathways for fatty acid transport.

Core Cellular Uptake Pathways for Long-Chain Fatty Acids

The cellular uptake of long-chain fatty acids like 15-IPA is a complex process involving both passive diffusion and protein-mediated transport. The latter is considered the primary mechanism for efficient fatty acid uptake. Two major families of proteins are implicated in this process: Fatty Acid Transport Proteins (FATPs) and CD36.

The Role of Fatty Acid Transporters (FATPs/SLC27A)

The Solute Carrier family 27 (SLC27) consists of six members (FATP1-6) that facilitate the transport of long-chain fatty acids across the plasma membrane.[1][2] These proteins are believed to function through a process known as "vectorial acylation," where the fatty acid is activated to an acyl-CoA synthetase by the FATP itself, trapping it within the cell and driving further uptake.[2] While direct evidence for 15-IPA interaction with specific FATPs is yet to be established, it is highly probable that these transporters play a role in its cellular entry, given their broad substrate specificity for long-chain fatty acids.[3]

The Multifunctional Scavenger Receptor CD36

CD36, also known as fatty acid translocase (FAT), is a key player in the uptake of long-chain fatty acids in various tissues, including the heart, adipose tissue, and skeletal muscle.[4][5] Studies on very-long-chain fatty acids have demonstrated a significant dependence on CD36 for their cellular uptake.[4] The mechanism of CD36-mediated uptake is thought to involve the binding of the fatty acid and its subsequent translocation across the membrane, potentially through an endocytic process.[6][7] Recent evidence suggests that CD36 may enhance fatty acid uptake by increasing the rate of intracellular esterification, thereby creating a concentration gradient that favors influx.

Proposed Mechanism of this compound Uptake

Based on the available evidence for analogous iodinated fatty acids and long-chain fatty acids in general, the cellular uptake of 15-IPA is likely a multi-step process:

-

Binding to the Plasma Membrane: 15-IPA, carried in the circulation bound to albumin, dissociates and partitions into the outer leaflet of the plasma membrane.

-

Protein-Mediated Transport: The fatty acid is then engaged by membrane-bound transporters.

-

CD36: Binds 15-IPA and facilitates its translocation across the membrane. This process may involve the internalization of CD36 via caveolae- or clathrin-mediated endocytosis.[6][7]

-

FATPs: Members of the FATP family bind and transport 15-IPA into the cell, coupled with its activation to 15-iodo-pentadecanoyl-CoA.

-

-

Intracellular Trafficking and Metabolism: Once inside the cell, 15-iodo-pentadecanoyl-CoA is directed towards various metabolic pathways, including incorporation into complex lipids or transport into the mitochondria for β-oxidation.

Quantitative Data on Iodinated Fatty Acid Uptake

| Tracer | Myocardial Uptake (dpm/mg.mCi) | Myocardium-to-Blood Ratio (Peak) | Primary Lipid Fraction Incorporation | Reference |

| 17-[123I]iodoheptadecanoic acid (IHDA) | 995 +/- 248 | 4.1:1 | Phospholipids | [1] |

| 15-(p-[125I]iodophenyl)pentadecanoic acid (pIPPA) | 785 +/- 197 | 3.9:1 | Triacylglycerols | [1] |

| 15-(p-[131I]iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPPA) | Not explicitly stated, but activity remained constant | >10:1 | Triacylglycerols | [1] |

Experimental Protocols

In Vitro Fatty Acid Uptake Assay

This protocol is adapted from commercially available fatty acid uptake assay kits and can be modified to study the uptake of this compound.[8][9]

1. Cell Culture and Seeding:

- Culture cells known to express fatty acid transporters (e.g., differentiated 3T3-L1 adipocytes, Caco-2, or HepG2 cells) in appropriate growth medium.

- Seed cells in a black-walled, clear-bottom 96-well plate at a density of 50,000 - 100,000 cells per well and allow them to adhere overnight.

2. Serum Starvation:

- Prior to the assay, aspirate the growth medium and wash the cells with serum-free medium.

- Incubate the cells in serum-free medium for 1-2 hours at 37°C to deplete endogenous fatty acids.

3. Preparation of Uptake Reagents:

- Prepare an "Uptake Assay Buffer" (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

- Prepare a stock solution of this compound complexed to bovine serum albumin (BSA) to enhance its solubility. A typical molar ratio of fatty acid to BSA is 2:1.

- For inhibition studies, prepare solutions of known fatty acid transport inhibitors (e.g., phloretin, sulfo-N-succinimidyl oleate) in the Uptake Assay Buffer.

4. Uptake Assay:

- Aspirate the serum-free medium from the cells.

- Add the this compound/BSA complex solution to the wells. For inhibitor studies, pre-incubate the cells with the inhibitor for 15-30 minutes before adding the fatty acid solution.

- Incubate the plate at 37°C for a defined period (e.g., 1-15 minutes).

- To stop the uptake, aspirate the uptake solution and wash the cells rapidly with ice-cold Uptake Assay Buffer containing 0.2% BSA to remove unbound fatty acids.

5. Quantification:

- Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

- Quantify the intracellular this compound. If a radiolabeled version (e.g., 125I- or 131I-labeled) is used, quantification can be performed using a gamma counter. For non-radiolabeled 15-IPA, quantification would require a specific and sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

- Normalize the uptake to the protein content of each well, determined by a standard protein assay (e.g., BCA assay).

Visualizing the Cellular Uptake Pathway

The following diagrams illustrate the proposed cellular uptake mechanism of this compound and a typical experimental workflow.

Caption: Proposed cellular uptake mechanism of this compound.

References

- 1. Comparison of uptake, oxidation and lipid distribution of 17-iodoheptadecanoic acid, 15-(p-iodophenyl)pentadecanoic acid and 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid in normal canine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CD36 Mediates Both Cellular Uptake of Very Long Chain Fatty Acids and Their Intestinal Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Fatty acid mobilization from adipose tissue is mediated by CD36 posttranslational modifications and intracellular trafficking [insight.jci.org]

- 6. embopress.org [embopress.org]

- 7. NRAC controls CD36-mediated fatty acid uptake in adipocytes and lipid clearance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. QBT Fatty Acid Uptake Assay Kit | Molecular Devices [moleculardevices.com]

In Vivo Biodistribution of 15-Iodopentadecanoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the in vivo biodistribution of 15-iodopentadecanoic acid and its analogs, intended for researchers, scientists, and drug development professionals. The document outlines quantitative biodistribution data, detailed experimental protocols, and relevant metabolic pathways.

Quantitative Biodistribution Data

The in vivo distribution of radioiodinated pentadecanoic acid analogs is characterized by rapid myocardial uptake and subsequent clearance as the fatty acid is metabolized. The following tables summarize quantitative data from biodistribution studies of 15-(p-[123I]iodophenyl)pentadecanoic acid (IPPA) and its methylated analogs, which are used as tracers for myocardial metabolism.

Table 1: Myocardial Uptake of 15-(p-[123I]iodophenyl)pentadecanoic acid (IPPA) in Rats

| Time Post-Injection | Myocardial Uptake (% Dose/gram) |

| 2 minutes | 4.4[1] |

Table 2: Biodistribution of 15-(p-[123I]iodophenyl)pentadecanoic acid (IPPA) in Mice

| Time Post-Injection | Myocardium (%ID/g) | Muscle (%ID/g) | Myocardium-to-Blood Ratio | Myocardium-to-Lung Ratio |

| 5 minutes | 14.5[2] | 2.6[2] | Increasing[2] | Increasing[2] |

| > 5 minutes | Decreasing Rapidly | - | Decreasing Rapidly[2] | Decreasing Rapidly[2] |

Table 3: Effect of Methyl-Substitution on Myocardial Half-Time of IPP Analogs in Fasted Rats

| Compound | Myocardial Half-Time |

| 15-(p-iodophenyl)-pentadecanoic acid (IPP) | 5-10 minutes[3] |

| 3-R,S-methyl-15-(p-iodophenyl)-pentadecanoic acid (BMIPP) | 30-45 minutes[3] |

| 3,3-dimethyl-15-(p-iodophenyl)-pentadecanoic acid (DMIPP) | 6-7 hours[3] |

Experimental Protocols

The following protocols provide a generalized methodology for conducting in vivo biodistribution studies of radiolabeled this compound and its analogs in rodent models.

Preparation of Radiolabeled Compound

For in vivo studies, this compound is labeled with a suitable radioisotope of iodine, such as 123I, 125I, or 131I. The specific activity and radiochemical purity of the final product should be determined prior to administration.

Animal Models

Biodistribution studies are typically performed in small animal models, most commonly mice or rats. Animals should be housed in appropriate conditions with controlled diet and light cycles. For studies of myocardial metabolism, animals are often fasted to increase fatty acid uptake by the heart.

Administration of Radiolabeled Compound

The radiolabeled fatty acid is typically administered via intravenous (IV) injection, most commonly through the lateral tail vein in mice and rats.

Protocol for Intravenous Tail Vein Injection in Mice:

-

Animal Restraint: The mouse is placed in a suitable restraint device to immobilize the tail.

-

Vein Dilation: The tail may be warmed using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.[4]

-

Injection: The radiolabeled compound is drawn into a sterile syringe fitted with a small gauge needle (e.g., 27-30G). The needle is inserted into the lateral tail vein, and the solution is injected slowly.[4][5][6][7]

-

Confirmation: Successful injection is confirmed by the lack of resistance and the absence of a subcutaneous bleb at the injection site.[7]

Tissue Collection and Radioactivity Measurement

At predetermined time points after injection, animals are euthanized, and tissues of interest are collected.

-

Euthanasia: Animals are euthanized according to approved institutional animal care and use committee (IACUC) protocols.

-

Blood Collection: A blood sample is collected, typically via cardiac puncture.

-

Organ Dissection: Organs and tissues of interest (e.g., heart, lungs, liver, kidneys, spleen, muscle, bone, and brain) are carefully dissected, rinsed of excess blood, blotted dry, and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample and in an aliquot of the injected dose (used as a standard) is measured using a gamma counter.

-

Data Expression: The biodistribution data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Experimental Workflows

Myocardial Fatty Acid Metabolism

Long-chain fatty acids like this compound are the primary energy source for the heart muscle under normal physiological conditions. Upon entering the cardiomyocyte, the fatty acid undergoes β-oxidation within the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[8][9]

Caption: Myocardial metabolism of this compound.

Experimental Workflow for In Vivo Biodistribution Study

The following diagram illustrates the typical workflow for a biodistribution study of a radiolabeled compound.

Caption: General workflow for a biodistribution study.

References

- 1. Metabolism of 15 (p 123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodistribution and Metabolism of I-123 Labelled Fatty Acid(I) : [I-123]15-(p-iodophenyl)pentadecanoic acid(IPPA) -The Korean Journal of Nuclear Medicine [koreascience.kr]

- 3. osti.gov [osti.gov]

- 4. research.vt.edu [research.vt.edu]

- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 6. research-support.uq.edu.au [research-support.uq.edu.au]

- 7. uq.edu.au [uq.edu.au]

- 8. cusabio.com [cusabio.com]

- 9. aocs.org [aocs.org]

The Heart of the Matter: A Technical History of Iodinated Fatty Acids in Cardiac Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

The myocardium, a relentless engine, derives the majority of its energy from the beta-oxidation of long-chain fatty acids. This fundamental metabolic preference has long positioned fatty acids as ideal tracers for probing the metabolic integrity of the heart. This in-depth technical guide explores the historical development of iodinated fatty acids as radiopharmaceutical agents for cardiac imaging, from early-generation compounds to the sophisticated, metabolically trapped agents used in single-photon emission computed tomography (SPECT) today. We will delve into the key scientific milestones, comparative quantitative data, detailed experimental methodologies, and the underlying biochemical pathways that have shaped this vital field of nuclear cardiology.

The Dawn of an Idea: Early Explorations with Radioiodinated Fatty Acids

The concept of using radiolabeled fatty acids to image the heart dates back to the 1960s. The initial hypothesis was straightforward: as the heart's primary fuel, a labeled fatty acid would accumulate in healthy, metabolically active myocardial tissue. Early studies utilized radioiodinated versions of naturally occurring fatty acids, such as oleic acid labeled with Iodine-131.[1] However, these initial forays were met with significant challenges. The in vivo deiodination of these early agents was rapid, leading to high background levels of free radioiodine in the circulation.[2] Furthermore, the swift metabolism of these straight-chain fatty acids via beta-oxidation resulted in a very short residence time within the myocardium, making it difficult to acquire clear images with the imaging technology of the time.[3]

A Step Forward: Phenyl Fatty Acids and Enhanced Stability

A significant breakthrough came with the introduction of a phenyl group at the terminal (omega) end of the fatty acid chain. This structural modification, exemplified by 15-(p-iodophenyl)pentadecanoic acid (IPPA), proved to be a game-changer.[2][4] The carbon-iodine bond on the phenyl ring is significantly more stable than on an aliphatic chain, which dramatically reduced in vivo deiodination and the release of free radioiodide.[2] This innovation led to improved image quality with lower background noise. While IPPA represented a major advancement, its relatively rapid clearance from the myocardium still posed limitations for SPECT imaging, which requires longer acquisition times.[5]

Trapping the Tracer: The Advent of Methyl-Branched Fatty Acids

To address the issue of rapid washout, researchers explored further structural modifications aimed at intentionally slowing down the metabolic process within the cardiomyocyte. The introduction of a methyl group on the fatty acid chain, particularly at the beta-position, proved to be a highly effective strategy. This led to the development of 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP).[6] The methyl group at the beta-position sterically hinders the enzymes involved in beta-oxidation, effectively "trapping" the radiotracer within the myocardial cell for a longer period.[7] This prolonged retention is crucial for obtaining high-quality SPECT images.[8]

Further exploration of this concept led to the synthesis of 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP), which incorporates two methyl groups at the beta-position. This modification further inhibits metabolic breakdown, resulting in even greater myocardial retention compared to BMIPP.[9]

Quantitative Data Summary

The evolution of iodinated fatty acids for cardiac imaging is clearly demonstrated in their comparative biodistribution and kinetic data. The following tables summarize key quantitative findings from preclinical and clinical studies.

| Radiotracer | Myocardial Uptake (%ID/g at 5 min in rats) | Myocardial Half-Time (in fasted rats) | Heart:Blood Ratio (at 30 min in rats) |

| IPPA | ~1.9-2.8% | 5-10 min | ~3:1 |

| BMIPP | ~4.0-4.5% | 30-45 min | ~10:1 |

| DMIPP | ~4.7% | 6-7 hours | ~12:1 |

Table 1: Comparative Myocardial Uptake and Retention of Iodinated Fatty Acids in Rats. This table illustrates the progressive improvement in myocardial retention with structural modifications. The addition of a single methyl group (BMIPP) significantly prolongs the myocardial half-time compared to the unbranched IPPA. The introduction of a second methyl group (DMIPP) results in a dramatic increase in retention.[9][10]

| Radiotracer | Sensitivity for Acute Coronary Syndrome | Specificity for Acute Coronary Syndrome |

| ¹²³I-BMIPP | 71-74% | 54-70% |

Table 2: Diagnostic Performance of ¹²³I-BMIPP in Suspected Acute Coronary Syndromes. This table presents the sensitivity and specificity of BMIPP SPECT imaging for the diagnosis of acute coronary syndromes, as determined by blinded readers in a multicenter trial.[11]

Experimental Protocols

Synthesis of 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP)

The synthesis of BMIPP is a multi-step process that involves the creation of the methyl-branched fatty acid backbone followed by radioiodination.

1. Synthesis of the Precursor Molecule: A common synthetic route involves the use of 3-methylglutaric anhydride. The anhydride is first reacted with methanol to form the crude half-ester. This is followed by conversion to the acid chloride using thionyl chloride. The acid chloride is then reacted with a thiophene derivative in a Friedel-Crafts acylation reaction. Subsequent reduction and ring-opening of the thiophene yield the 15-phenyl-3-(R,S)-methylpentadecanoic acid precursor.[6]

2. Radioiodination: The final step is the introduction of radioiodine onto the phenyl ring. This is typically achieved through an electrophilic substitution reaction. The precursor molecule is reacted with a source of radioiodide (e.g., Na¹²³I) in the presence of an oxidizing agent such as Iodogen or Chloramine-T.[12] The resulting radioiodinated BMIPP is then purified using techniques like high-performance liquid chromatography (HPLC).

Animal Biodistribution Studies

Preclinical evaluation of novel iodinated fatty acids typically involves biodistribution studies in animal models, most commonly rats.

1. Animal Model: Fasted, female Sprague-Dawley rats are often used.[13]

2. Radiotracer Administration: The radioiodinated fatty acid, formulated in a suitable vehicle (e.g., buffered saline with albumin), is administered via intravenous injection (e.g., tail vein).

3. Tissue Harvesting and Analysis: At various time points post-injection (e.g., 5, 30, 60, 120 minutes), animals are euthanized, and major organs and tissues (heart, blood, liver, lungs, kidney, muscle, etc.) are excised and weighed. The radioactivity in each sample is measured using a gamma counter.

4. Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ. Heart-to-blood and heart-to-lung ratios are also determined to assess the imaging potential of the tracer.

Clinical SPECT Imaging Protocol with ¹²³I-BMIPP

1. Patient Preparation:

-

Patients are typically instructed to fast for at least 4-6 hours prior to the study to enhance myocardial fatty acid uptake.[7]

-

Certain medications that may interfere with fatty acid metabolism may be withheld, as per institutional guidelines.

2. Radiopharmaceutical Administration:

-

A sterile, pyrogen-free solution of ¹²³I-BMIPP is administered intravenously. The typical adult dose is around 111-185 MBq (3-5 mCi).[5]

3. Image Acquisition:

-

SPECT imaging is initiated approximately 15-30 minutes after radiotracer injection to allow for clearance from the blood pool.[5][14]

-

A gamma camera equipped with a low-energy, high-resolution collimator is used.

-

Data is acquired over 180° or 360° in a step-and-shoot or continuous mode, with multiple projections (e.g., 64 projections).[14][15]

-

ECG gating is often employed to assess myocardial wall motion and thickening.

4. Image Reconstruction and Analysis:

-

The acquired projection data are reconstructed into tomographic slices (short-axis, vertical long-axis, and horizontal long-axis) using filtered back-projection or iterative reconstruction algorithms.[14]

-

Attenuation and scatter correction may be applied to improve image accuracy.

-

The reconstructed images are then visually and semi-quantitatively analyzed to identify areas of reduced BMIPP uptake, which may indicate myocardial ischemia or infarction.

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: Myocardial uptake and metabolism of BMIPP.

Experimental Workflows

Caption: General workflow for the synthesis of ¹²³I-BMIPP.

Caption: Clinical workflow for a ¹²³I-BMIPP cardiac SPECT study.

Conclusion

The history of iodinated fatty acids in cardiac imaging is a testament to the power of rational drug design and the continuous evolution of nuclear medicine. From the early, metabolically labile agents to the sophisticated, trapped tracers like BMIPP and DMIPP, each iteration has brought us closer to a more precise understanding of myocardial metabolism in health and disease. The ability to non-invasively visualize the heart's energy substrate utilization provides invaluable diagnostic and prognostic information for a wide range of cardiovascular conditions. As imaging technology and our understanding of cardiac metabolism continue to advance, iodinated fatty acids are poised to remain a cornerstone of metabolic cardiac imaging for the foreseeable future.

References

- 1. CD36 actions in the Heart: lipids, calcium, inflammation, repair and more? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. What is the alpha oxidation of fatty acids? - ECHEMI [echemi.com]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Practice Recommendation for Measuring Washout Rates in 123I-BMIPP Fatty Acid Images - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel iodinated tracers, MIBG and BMIPP, for nuclear cardiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. imagewisely.org [imagewisely.org]

- 12. mdpi.com [mdpi.com]

- 13. Radioiodinated fatty acids for myocardial imagine: effects on chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prognostic Value of 123I-BMIPP SPECT in Patients with Nonischemic Heart Failure with Preserved Ejection Fraction | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 15. Quantitative Assessment of Myocardial Perfusion SPECT Acquisition Parameters [egyjnm.journals.ekb.eg]

An In-depth Technical Guide to 15-Iodopentadecanoic Acid: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Iodopentadecanoic acid is a halogenated fatty acid of significant interest in metabolic research and pharmaceutical development. Its structure, comprising a fifteen-carbon chain with a terminal iodine atom, makes it a valuable tool for various biochemical investigations. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound and its precursors. It details a plausible synthetic route and outlines standard analytical techniques for its characterization. Due to the limited direct experimental data on this compound, this guide also presents data for structurally related compounds to provide a comparative context for its anticipated properties.

Physicochemical Properties

| Property | Pentadecanoic Acid | 15-Hydroxypentadecanoic Acid | This compound (Predicted) |

| Molecular Formula | C₁₅H₃₀O₂ | C₁₅H₃₀O₃[1] | C₁₅H₂₉IO₂ |

| Molecular Weight | 242.40 g/mol | 258.40 g/mol [1] | 368.28 g/mol |

| Melting Point | 52.3 °C | 85-89 °C | Likely a solid at room temperature with a melting point influenced by the large iodine atom. |

| Boiling Point | 339.1 °C | 400.9 °C | Expected to be higher than pentadecanoic acid due to increased molecular weight and stronger intermolecular forces. |

| Solubility | Insoluble in water; Soluble in organic solvents. | Soluble in organic solvents. | Expected to have low water solubility and good solubility in nonpolar organic solvents. |

| Appearance | White crystalline solid. | White solid. | Predicted to be a white to off-white solid. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be derived from a patented method for a related compound, which involves the conversion of a hydroxyl group to a bromine, followed by a halogen exchange reaction.[2]

Step 1: Synthesis of 15-Bromopentadecanoic Acid from 15-Hydroxypentadecanoic Acid [2]

-

Reaction Setup: Dissolve 15-hydroxypentadecanoic acid in a mixed solution of hydrobromic acid and glacial acetic acid. A reported example uses a mixture of 200 mL of hydrobromic acid and 300 mL of glacial acetic acid for 7g of the starting material.[2]

-

Reflux: Heat the mixture under reflux for 10-15 hours.[2]

-

Work-up: After the reaction is complete, cool the mixture. The product, 15-bromopentadecanoic acid, can be isolated through standard extraction and purification techniques.

Step 2: Synthesis of this compound from 15-Bromopentadecanoic Acid (Finkelstein Reaction) [2]

-

Reaction Setup: Dissolve the 15-bromopentadecanoic acid in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[2]

-

Addition of Reagents: Add potassium carbonate and a catalytic amount of iodine to the solution. For 5g of 15-bromopentadecanoic acid in 500 mL of DMSO, 5g of potassium carbonate and 0.25g of iodine can be used.[2]

-

Reaction Conditions: Heat the reaction mixture, for instance at 120 °C, for approximately 6-8 hours.[2]

-

Isolation and Purification: After the reaction, remove the bulk of the organic solvent by distillation. The crude product can then be purified, for example, by reduced pressure distillation, to yield this compound.[2]

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons along the fatty acid chain. A triplet around 3.2 ppm would be indicative of the methylene group attached to the iodine atom (-CH₂-I). The protons of the methylene group alpha to the carboxylic acid would appear as a triplet around 2.3 ppm. The remaining methylene protons would likely appear as a broad multiplet between 1.2 and 1.6 ppm.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbon attached to iodine at a characteristic upfield shift (around 0-10 ppm). The carbonyl carbon would be observed downfield (around 180 ppm). The other methylene carbons would have distinct signals in the aliphatic region of the spectrum.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.

-

Electron Ionization (EI-MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 368. A prominent fragment would likely be the loss of iodine (M-127). Other characteristic fragments would arise from the cleavage of the aliphatic chain.

-

Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z = 367 would be observed.

Biological Activity and Applications

While specific biological activities of this compound are not well-documented, its structural similarity to other fatty acids suggests potential roles in metabolic studies. Radio-iodinated analogues of fatty acids are widely used in nuclear medicine for myocardial imaging, and it is plausible that ¹²³I or ¹³¹I labeled this compound could serve a similar purpose.

The parent compound, pentadecanoic acid, has been studied for its role in cardiometabolic health and has shown anti-inflammatory and antifibrotic activities.[3] Fatty acids and their derivatives are known to have antimicrobial and antifungal properties.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 15-Hydroxypentadecanoic acid.

Conclusion

This compound represents a potentially valuable molecule for research in fatty acid metabolism and as a precursor for radiolabeled imaging agents. While direct experimental data on its properties are scarce, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate its physicochemical properties and explore its potential biological applications.

References

- 1. 15-Hydroxypentadecanoic acid | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102816142A - Synthesis method for pentadecanoicacid - Google Patents [patents.google.com]

- 3. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

An In-depth Technical Guide to 15-(p-iodophenyl)pentadecanoic acid (IPPA)

An Important Note on Nomenclature: The compound "15-Iodopentadecanoic acid" is not extensively documented in scientific literature. This guide will focus on the well-researched and structurally similar analog, 15-(p-iodophenyl)pentadecanoic acid (IPPA) . This fatty acid analog, particularly in its radioiodinated forms, has significant applications in medical imaging and metabolic research.

This technical guide provides a comprehensive overview of 15-(p-iodophenyl)pentadecanoic acid (IPPA), tailored for researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis, applications in myocardial imaging, metabolic pathways, and relevant experimental protocols.

Core Properties of 15-(p-iodophenyl)pentadecanoic acid

The fundamental chemical and physical properties of IPPA are summarized below, providing a foundational understanding of this compound.

| Property | Value |

| CAS Number | 80479-93-2[1][2] |

| Molecular Weight | 444.39 g/mol |

| Chemical Formula | C21H33IO2 |

Myocardial Imaging with Radioiodinated IPPA

Radioiodinated analogs of fatty acids are pivotal tools for the non-invasive study of myocardial metabolism.[3] Terminally iodinated long-chain fatty acids have been utilized both experimentally and clinically as agents for myocardial imaging.[4] 15-(p-[¹²³I]iodophenyl)pentadecanoic acid ([¹²³I]IPPA) is a key radiopharmaceutical in this class, employed to trace the metabolic pathways of fatty acids in the heart.[5]

The utility of these tracers is underscored by the fact that fatty acids are the primary energy source for the myocardium.[3] Alterations in fatty acid metabolism can serve as a biomarker for ischemia and myocardial damage.[3] Consequently, imaging with radiolabeled long-chain fatty acid analogs is a valuable method for the early detection of heart conditions such as unstable angina and severe ischemia.[3]

Studies in rats have demonstrated a high cardiac uptake of IPPA, with 4.4% of the injected dose per gram observed just two minutes post-injection.[5] This is followed by a swift, two-component clearance from the tissue.[5] The kinetics of labeled hydrophilic catabolites suggest a rapid oxidation of IPPA and subsequent washout from the heart muscle.[5]

Synthesis of Radioiodinated Fatty Acids

A related compound, 15-(p-[¹²³I]iodophenyl)-3(R,S)-methylpentadecanoic acid, is synthesized via the decomposition of a 3,3-(1,5-pentanedyl)triazene precursor. This highlights a potential synthetic route for similar radioiodinated fatty acid analogs.

Experimental Protocols

Animal Studies in Myocardial Imaging

The evaluation of radioiodinated fatty acids like IPPA often involves biodistribution studies in animal models, such as rats and canines.

Objective: To determine the uptake, oxidation, and lipid distribution of the radioiodinated fatty acid in the myocardium.

Methodology:

-

Animal Model: Male rats or canines are typically used.

-

Tracer Administration: The radioiodinated fatty acid (e.g., [¹²³I]IPPA) is administered via intravenous injection.

-

Sample Collection: At various time points post-injection (e.g., 2 minutes to over an hour), myocardial biopsy specimens and arterial blood samples are collected.[5]

-

Tissue Analysis: The heart, lung, liver, kidneys, spleen, and skeletal muscle are excised for analysis.[5]

-

Lipid Extraction and Chromatography: The distribution of the labeled compound within cardiac lipids is analyzed. This can be achieved through techniques like thin-layer chromatography to separate different lipid fractions.

-

Quantification: The radioactivity in different tissues and lipid fractions is measured to determine the uptake, clearance rate, and metabolic fate of the tracer.

Metabolic Pathway of 15-(p-iodophenyl)pentadecanoic acid

The metabolism of IPPA in the heart muscle is believed to follow the general pathways of fatty acid metabolism, primarily through beta-oxidation. However, the terminal iodophenyl group introduces modifications to this process. The investigation into the metabolic fate of IPPA in rat hearts has revealed that the process does not simply terminate at 4-iodobenzoic acid.

Below is a diagram illustrating the key steps in the metabolic pathway of IPPA within the myocardium.

References

- 1. 15-(4-iodophenyl)pentadecanoic acid | CAS#:80479-93-2 | Chemsrc [chemsrc.com]

- 2. 15-(4-IODOPHENYL)PENTADECANOIC ACID | 80479-93-2 [chemicalbook.com]

- 3. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents | PLOS One [journals.plos.org]

- 4. Radioiodinated fatty acids for myocardial imagine: effects on chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of 15 (p 123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 15-Iodopentadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key experimental protocols related to 15-Iodopentadecanoic acid. As a crucial molecule in various research applications, particularly in the field of cardiac imaging, this guide aims to equip researchers with the necessary information for its acquisition and utilization.

Commercial Availability

Direct commercial suppliers of this compound are not readily identifiable. The primary route for obtaining this compound is through the synthesis from its commercially available precursor, Methyl 15-iodopentadecanoate . Several chemical suppliers offer this methyl ester, and researchers are typically required to perform the final hydrolysis step to yield the desired fatty acid.

A summary of commercial suppliers for Methyl 15-iodopentadecanoate is provided in the table below. Please note that availability and product specifications are subject to change and should be verified directly with the suppliers.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| AK Scientific, Inc. | Methyl 15-iodopentadecanoate | 3963FX | Not specified | Inquire |

| Smolecule | Methyl 15-iodopentadecanoate | S15730610 | Not specified | Inquire |

| BLD Pharm | Methyl 15-iodopentadecanoate | BD139797 | Not specified | Inquire |

| Shanghai Haohong Scientific Co., Ltd. | Pentadecanoic acid, 15-iodo-, methyl ester | H26354 | Not specified | Inquire |

Experimental Protocols

Synthesis of this compound from Methyl 15-iodopentadecanoate

The following protocol describes a general method for the hydrolysis of a long-chain fatty acid methyl ester to its corresponding carboxylic acid. This procedure should be adapted and optimized for the specific scale and laboratory conditions.

Materials:

-

Methyl 15-iodopentadecanoate

-

Methanol (reagent grade)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 1M solution

-

Hexane or Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve Methyl 15-iodopentadecanoate in methanol in a round-bottom flask. The amount of methanol should be sufficient to fully dissolve the ester (e.g., 10-20 mL per gram of ester).

-

Saponification: Prepare a solution of KOH or NaOH in methanol (e.g., 1 M). Add a molar excess of the alkaline solution (typically 2-3 equivalents) to the ester solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is no longer visible (usually 1-4 hours).

-

Neutralization and Extraction: After cooling to room temperature, acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous phase with hexane or diethyl ether (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove any remaining salts and water.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (Optional): The resulting crude this compound can be further purified by recrystallization or column chromatography if necessary.

Radioiodination of this compound for Myocardial Imaging Studies

Radioiodinated fatty acids are valuable tracers for assessing myocardial perfusion and metabolism. The following is a generalized protocol for the radioiodination of a fatty acid via isotopic exchange, a common method for this purpose.[1] This procedure must be performed in a licensed radiochemistry facility with appropriate shielding and safety precautions.

Materials:

-

This compound

-

Sodium iodide ([¹²³I]NaI or [¹³¹I]NaI) in a suitable buffer

-

Acetone or other suitable organic solvent

-

Reaction vial (e.g., a sealed conical vial)

-

Heating block or oil bath

-

Thin-layer chromatography (TLC) system for quality control

-

HPLC system for purification and analysis

Procedure:

-

Preparation: In a shielded hot cell, dissolve a small amount of this compound in acetone in a reaction vial.

-

Radioiodide Addition: Add the desired activity of sodium iodide ([¹²³I]NaI or [¹³¹I]NaI) to the vial.

-

Isotopic Exchange Reaction: Seal the vial and heat it at an elevated temperature (e.g., 100-150°C) for a specified period (e.g., 15-30 minutes). The optimal temperature and time will need to be determined empirically.

-

Quality Control: After cooling, spot a small aliquot of the reaction mixture onto a TLC plate and develop it in an appropriate solvent system to determine the radiochemical purity and identify the presence of unreacted radioiodide.

-

Purification: Purify the radioiodinated product using high-performance liquid chromatography (HPLC) to separate it from unreacted starting material and free radioiodide.

-

Formulation: The purified radioiodinated this compound is then formulated in a physiologically compatible buffer for in vivo administration.

Visualizations

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for 15-Iodopentadecanoic Acid SPECT Imaging of the Myocardium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-Photon Emission Computed Tomography (SPECT) using radiolabeled fatty acid analogs, such as 15-Iodopentadecanoic acid (IPDA) and its derivatives, is a crucial non-invasive imaging technique for assessing myocardial fatty acid metabolism.[1][2] In a healthy heart, fatty acid oxidation is the primary source of energy.[3] Alterations in this metabolic pathway are associated with various cardiac pathologies, including ischemia, heart failure, and diabetic cardiomyopathy.[4][5] This document provides detailed protocols for performing myocardial SPECT imaging with this compound and its analogs, such as 15-(p-iodophenyl)-pentadecanoic acid (IPPA), to evaluate myocardial viability and fatty acid uptake.

Principle of the Method

Radioiodinated long-chain fatty acids like IPDA are taken up by cardiomyocytes in a manner analogous to natural fatty acids. Their uptake and retention within the myocardium are proportional to fatty acid metabolism. By detecting the gamma radiation emitted by the iodine isotope (typically Iodine-123), SPECT imaging can visualize the regional distribution of the tracer, providing a map of myocardial fatty acid utilization. Areas of reduced tracer uptake may indicate ischemia or infarcted tissue with impaired metabolic function.

Signaling Pathway of Myocardial Fatty Acid Metabolism

The uptake and metabolism of fatty acids by cardiomyocytes is a multi-step process. The following diagram illustrates the key stages of this pathway, which is the basis for this compound imaging.

Experimental Protocols

Radiotracer Preparation and Quality Control

-

Radiotracer : 15-[¹²³I]Iodopentadecanoic acid (or its analogs like ¹²³I-BMIPP).

-

Radiochemical Purity : Should be >95% as determined by radio-thin-layer chromatography or high-performance liquid chromatography (HPLC).

-

Dosage : The recommended intravenous dose is typically in the range of 111-222 MBq (3-6 mCi). The exact dose may vary based on institutional protocols and patient weight.

Patient Preparation

Proper patient preparation is critical for accurate assessment of myocardial fatty acid metabolism.

| Parameter | Protocol | Rationale |

| Fasting | Patients should fast for a minimum of 6-12 hours prior to radiotracer injection. | To maximize myocardial fatty acid uptake by reducing competing substrates like glucose and insulin levels. |

| Medications | Review and potentially hold medications that can interfere with fatty acid metabolism (e.g., beta-blockers, calcium channel blockers, nitrates). This should be done in consultation with the referring physician. | To avoid pharmacological interference with the metabolic processes being assessed. |

| Caffeine and Nicotine | Patients should abstain from caffeine and nicotine for at least 12 hours before the study. | To prevent physiological effects that could alter myocardial blood flow and metabolism. |

| Physical Activity | Strenuous physical activity should be avoided for 24 hours prior to the scan. | To ensure the heart is in a basal metabolic state. |

SPECT Image Acquisition

The imaging protocol typically involves a series of scans to assess both the initial uptake and the subsequent clearance of the radiotracer.

| Parameter | Specification |

| Gamma Camera | Dual-head SPECT or SPECT/CT scanner. |

| Collimator | Low-energy, high-resolution (LEHR) collimator. |

| Energy Window | 159 keV with a 15-20% window for Iodine-123. |

| Imaging Time Points | - Early (Uptake) Phase : 10-20 minutes post-injection. - Late (Washout) Phase : 2-4 hours post-injection. |

| Acquisition Mode | Gated or non-gated SPECT. Gated acquisition allows for simultaneous assessment of myocardial function. |

| Projection Data | 64 projections over a 180° (for dual-head) or 360° (for single-head) orbit. |

| Acquisition Time per Projection | 20-40 seconds. |

| Matrix Size | 64x64 or 128x128. |

Image Processing and Data Analysis

-

Image Reconstruction : Reconstruct transaxial slices using an iterative reconstruction algorithm (e.g., OSEM) with attenuation and scatter correction.

-

Image Reorientation : Reorient the reconstructed images to generate short-axis, vertical long-axis, and horizontal long-axis views of the left ventricle.

-

Quantitative Analysis :

-

Myocardial Uptake : Expressed as a percentage of the injected dose or as a ratio to a reference region (e.g., liver or blood pool).

-

Washout Rate : Calculated from the early and late images to assess the rate of fatty acid metabolism. A delayed washout may indicate impaired beta-oxidation.

-

Defect Scoring : Myocardial segments (typically 17 or 20 segments) are visually scored for tracer uptake (e.g., 0=normal, 1=mildly reduced, 2=moderately reduced, 3=severely reduced, 4=absent).

-

Heart-to-Mediastinum Ratio (HMR) : A semi-quantitative measure of tracer uptake.

-

Quantitative Data Summary

The following table summarizes key quantitative parameters that can be derived from a this compound SPECT study. Normal values can vary between institutions and patient populations.

| Parameter | Typical Normal Value Range | Clinical Significance of Abnormal Values |

| Myocardial Uptake (% of peak) | >70% in all segments | Reduced uptake indicates ischemia or infarction. |

| Washout Rate (%/hour) | Varies depending on the specific tracer and protocol. | Delayed washout suggests impaired fatty acid oxidation. |

| Heart-to-Mediastinum Ratio (Late) | > 2.0 | A lower ratio may indicate diffuse myocardial disease. |

| Myocardium-to-Blood Ratio | Can be >10:1 for some tracers.[6] | Provides an indication of tracer retention in the myocardium relative to the blood pool. |

Experimental Workflow

The following diagram outlines the complete workflow for a this compound SPECT myocardial imaging study.

Conclusion

Myocardial SPECT imaging with this compound and its analogs is a valuable tool for the non-invasive assessment of myocardial fatty acid metabolism. Adherence to standardized protocols for patient preparation, image acquisition, and data analysis is essential for obtaining accurate and reproducible results. This information can aid in the diagnosis, risk stratification, and management of patients with various cardiovascular diseases. For drug development professionals, this imaging modality can serve as a powerful biomarker to assess the cardiac metabolic effects of novel therapeutic agents.

References

- 1. cusabio.com [cusabio.com]

- 2. Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myocardial fatty acid metabolism pathway | Abcam [abcam.cn]

- 4. Deranged Myocardial Fatty Acid Metabolism in Heart Failure [mdpi.com]

- 5. An Evaluation of Myocardial Fatty Acid and Glucose Uptake Using PET with [18F]Fluoro-6-Thia-Heptadecanoic Acid and [18F]FDG in Patients with Congestive Heart Failure | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. Comparison of uptake, oxidation and lipid distribution of 17-iodoheptadecanoic acid, 15-(p-iodophenyl)pentadecanoic acid and 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid in normal canine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Fatty-Acid Oxidation Using 15-Iodopentadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production from lipids. Dysregulation of FAO is implicated in a variety of diseases, including metabolic syndrome, cardiovascular diseases, and cancer, making it a key area of investigation for both basic research and therapeutic development. 15-Iodopentadecanoic acid (15-IPDA) is a radiolabeled odd-chain fatty acid analog that serves as a valuable tool for measuring FAO rates in both in vitro and in vivo systems. The terminal iodine atom provides a convenient radiotracer for monitoring the uptake and subsequent breakdown of the fatty acid.

These application notes provide a comprehensive overview of the principles and methodologies for using 15-IPDA to measure FAO, tailored for researchers, scientists, and drug development professionals.

Principle of the Assay

The measurement of fatty acid oxidation using 15-IPDA is based on the tracking of its metabolic fate upon cellular uptake. 15-IPDA, being an analog of the naturally occurring odd-chain fatty acid pentadecanoic acid, is recognized and processed by the cellular machinery for fatty acid metabolism.

Following transport into the cell, 15-IPDA is activated to its coenzyme A (CoA) derivative, 15-iodopentadecanoyl-CoA, in the cytoplasm. This activated form is then transported into the mitochondria via the carnitine shuttle. Within the mitochondrial matrix, 15-iodopentadecanoyl-CoA undergoes β-oxidation. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.

Crucially, as the β-oxidation spiral proceeds down the carbon chain of 15-IPDA, the terminal portion of the molecule containing the iodine atom is eventually cleaved. This results in the release of a small, water-soluble, iodinated catabolite. The rate of appearance of this radiolabeled catabolite in the extracellular medium is directly proportional to the rate of fatty acid oxidation.